molecular formula C13H14ClFN2O3 B13240442 Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Cat. No.: B13240442
M. Wt: 300.71 g/mol
InChI Key: UIYZIKFPQYNPLZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The title compound belongs to the pyrazolone family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Crystallographic analysis of related pyrazolone derivatives reveals that these compounds frequently adopt monoclinic crystal systems. For example, (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 11.8118(5) Å, b = 4.9299(2) Å, and c = 14.5436(7) Å. Similarly, a pyrazoline derivative with anti-microbial activity exhibits a monoclinic lattice (I2/a) with a = 25.440(5) Å, b = 5.124(2) Å, and c = 26.261(6) Å. These observations suggest that the incorporation of aromatic substituents, such as the 3-fluorophenyl group in the title compound, likely stabilizes the monoclinic packing through π-π stacking and hydrogen-bonding interactions.

Hydrogen-bonding motifs are critical in defining the supramolecular architecture. In (Z)-4-[(3-aminonaphthalen-2-ylamino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, intermolecular N—H⋯N hydrogen bonds form dimers, while intramolecular N—H⋯O bonds influence conformational rigidity. For the title compound, the hydrochloride salt introduces ionic interactions between the protonated pyrazolyl nitrogen and chloride ions, which may enhance crystalline order. The acetoxy methyl group likely participates in weak C—H⋯O interactions, as observed in methyl 2-(1H-pyrazol-4-yl)acetate derivatives.

Table 1: Comparative Crystallographic Parameters of Pyrazolone Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų)
(R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl) P2₁ 11.8118 4.9299 14.5436 89.011 945.28
1-(3-(4-iodophenyl)-5-(3-methylthiophen) I2/a 25.440 5.124 26.261 105.75 2186.0
(Z)-4-[(3-aminonaphthalen-2-yl) P2₁/n 9.8052 18.041 13.2193 110.797 2186.0

Spectroscopic Identification Techniques

Fourier-Transform Infrared Spectroscopy (FT-IR):
The FT-IR spectrum of the title compound is expected to exhibit key absorptions corresponding to functional groups. The carbonyl stretch of the 3-oxo group typically appears near 1680–1700 cm⁻¹, while the ester C=O vibration resonates at 1720–1750 cm⁻¹. The N—H stretch of the pyrazolone ring, observed at 3200–3300 cm⁻¹ in similar compounds, is absent here due to substitution by the methyl and 3-fluorophenyl groups. Instead, C—F stretching vibrations near 1100–1250 cm⁻¹ confirm the presence of the fluorophenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR analysis reveals distinct signals for the methyl and aromatic protons. The methyl group adjacent to the carbonyl (C5) resonates as a singlet near δ 2.3–2.5 ppm, while the acetoxy methyl group appears as a triplet (δ 3.7–3.9 ppm) due to coupling with the adjacent methylene protons. The 3-fluorophenyl ring protons display characteristic splitting patterns: a doublet of doublets (δ 7.4–7.6 ppm) for the ortho protons and a triplet (δ 7.1–7.3 ppm) for the para proton.

¹³C NMR data further corroborate the structure. The carbonyl carbons (C3=O and ester C=O) resonate at δ 170–180 ppm and δ 165–170 ppm, respectively. The fluorinated aromatic carbons exhibit upfield shifts (δ 115–125 ppm) due to the electron-withdrawing effect of fluorine.

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 351.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₄FNO₃. Fragmentation pathways include loss of the methyl acetate group (m/z 233.0) and cleavage of the pyrazolone ring (m/z 150.1).

Comparative Analysis of Tautomeric Forms in Pyrazolone Derivatives

Pyrazolone derivatives exhibit keto-enol tautomerism, influenced by substituents and crystal packing. In 4-benzyl-1H-pyrazole derivatives, the presence of amino groups stabilizes the enol form through intramolecular hydrogen bonding. Conversely, electron-withdrawing groups like the 3-fluorophenyl substituent in the title compound favor the keto tautomer by delocalizing electron density away from the enolic oxygen.

X-ray studies of (Z)-4-[(3-aminonaphthalen-2-yl)pyrazolone reveal a non-planar conformation, with dihedral angles of 12.73° between the pyrazolone and benzene rings. This distortion minimizes steric hindrance and stabilizes the keto form. For the title compound, the 3-fluorophenyl group likely induces similar torsional effects, as evidenced by comparable dihedral angles in related structures.

Table 2: Tautomeric Preferences in Pyrazolone Derivatives

Compound Dominant Tautomer Stabilizing Factors
3,5-Diamino-4-benzyl-1H-pyrazole Enol N—H⋯π hydrogen bonds
(Z)-4-[(3-Aminonaphthalen-2-yl) Keto Electron-withdrawing substituents
Title compound Keto 3-Fluorophenyl group, ionic chloride interaction

Properties

Molecular Formula

C13H14ClFN2O3

Molecular Weight

300.71 g/mol

IUPAC Name

methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride

InChI

InChI=1S/C13H13FN2O3.ClH/c1-8-11(7-12(17)19-2)13(18)16(15-8)10-5-3-4-9(14)6-10;/h3-6,15H,7H2,1-2H3;1H

InChI Key

UIYZIKFPQYNPLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)F)CC(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolone Ring

The pyrazolone ring can be synthesized using the Vilsmeier-Haack reaction or by condensing phenylhydrazine with appropriate β-keto esters. For instance, the reaction of phenylhydrazine with glacial acetic acid and a β-keto ester can yield pyrazolone derivatives.

Introduction of Fluorophenyl Group

The introduction of the 3-fluorophenyl group can be achieved through a nucleophilic aromatic substitution or by using a fluorinated phenylhydrazine derivative in the initial condensation step.

Formation of Acetate Ester

The formation of the acetate ester involves esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Hydrochloride Salt Formation

The final step involves converting the ester into its hydrochloride salt by reacting it with hydrochloric acid in an appropriate solvent.

Detailed Synthesis Protocol

  • Step 1: Synthesis of Pyrazolone Core

    • React phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) in ethanol at reflux to form the pyrazolone core.
    • Reaction Conditions: Ethanol, reflux, 2-3 hours.
    • Yield: Typically around 70-80%.
  • Step 2: Introduction of Fluorophenyl Group

    • Use a fluorinated phenylhydrazine derivative in the initial condensation step to introduce the 3-fluorophenyl group.
    • Reaction Conditions: Similar to Step 1, with adjustments for the fluorinated derivative.
  • Step 3: Formation of Acetate Ester

    • Esterify the pyrazolone derivative with acetic anhydride or acetyl chloride in the presence of a base.
    • Reaction Conditions: Room temperature, 1-2 hours.
  • Step 4: Hydrochloride Salt Formation

    • Dissolve the ester in a solvent like ethanol and add hydrochloric acid to form the hydrochloride salt.
    • Reaction Conditions: Room temperature, stirring for 30 minutes.

Data and Findings

Physical Properties

Property Value
Melting Point Not specified
Molecular Formula C18H16FN3O3Cl
Molecular Weight 373.79 g/mol

Spectroscopic Data

  • NMR Spectroscopy: Expected signals include aromatic protons from both the phenyl and pyrazolone rings, methyl protons from the acetate group, and methylene protons if present.
  • IR Spectroscopy: Expected bands include C=O stretching from the ester and pyrazolone carbonyl groups.

Yield and Purity

  • Yield: The overall yield can vary significantly based on the efficiency of each step, typically ranging from 40% to 60%.
  • Purity: Purification methods such as recrystallization or column chromatography are essential to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with pyrazole and thiazole derivatives, particularly those featuring fluorinated aryl groups. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Features
Compound Name Core Structure Substituents Molecular Weight (ESI-MS m/z) Yield (%)
Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride (Target) Pyrazolone-acetate 3-Fluorophenyl, methyl ester, hydrochloride salt Calculated: ~324.3 (free base) N/A
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) Thiazole-piperazine 3-Fluorophenyl urea, ethyl ester 498.2 87.7
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) Thiazole-piperazine 3,5-Dichlorophenyl urea, ethyl ester 548.2 88.3
Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (Analog from ) Pyrazolone-acetate Unsubstituted phenyl, methyl ester (no hydrochloride) Calculated: ~198.2 Discontinued
Key Observations

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (~324.3 for the free base) is lower than thiazole-piperazine analogs (e.g., 10a: 498.2), primarily due to the absence of a bulky piperazine-thiazole backbone. The hydrochloride salt adds ~36.5 g/mol, enhancing polarity.
  • Dichlorophenyl-substituted analogs (e.g., 10b) exhibit higher molecular weights due to heavier halogens .

Synthetic Efficiency: Thiazole-piperazine derivatives (e.g., 10a–10c) show high yields (87.7–90.4%), suggesting robust synthetic routes for similar fluorinated aryl-urea motifs. The discontinued status of the simpler pyrazolone-acetate analog () may reflect challenges in scaling or stabilizing non-salt forms .

Thiazole derivatives with urea linkages (10a–10c) demonstrate higher molecular complexity but may face solubility challenges compared to the pyrazolone-acetate core .

Hydrochloride Salt Advantage: The hydrochloride form of the target compound likely improves aqueous solubility and crystallinity, critical for pharmaceutical applications.

Crystallographic and Computational Insights

While crystallographic data for the target compound are absent in the evidence, its structural analogs (e.g., pyrazole derivatives in ) highlight key conformational trends:

  • Bond Angles and Geometry: Pyrazole rings in similar compounds exhibit bond angles (e.g., N1–C4–S1 ≈ 120°) consistent with sp² hybridization, stabilizing the keto-enol tautomerism of the 3-oxo group .
  • Software Utilization : Programs like SHELXL () and ORTEP () are widely used for refining and visualizing such structures, suggesting that the target compound’s crystal structure could be resolved using these tools if data become available.

Biological Activity

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound has the molecular formula C13H14ClFN2O3C_{13}H_{14}ClFN_2O_3 and a molecular weight of 300.71 g/mol. The presence of a fluorophenyl group and a pyrazole moiety contributes to its biological properties. The structure can be visualized as follows:

Methyl 2 2 3 fluorophenyl 5 methyl 3 oxo 2 3 dihydro 1H pyrazol 4 yl acetate hydrochloride\text{Methyl 2 2 3 fluorophenyl 5 methyl 3 oxo 2 3 dihydro 1H pyrazol 4 yl acetate hydrochloride}

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including Jurkat (T-cell leukemia) and HT29 (colon cancer) cells. The IC50 values for these cell lines were notably lower than those for standard chemotherapeutic agents like doxorubicin, indicating higher potency.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
Jurkat<10Doxorubicin: ~20
HT29<15Doxorubicin: ~25

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies suggest that the compound enhances apoptotic pathways in cancer cells.
  • Inhibition of Bcl-2 : The compound shows potential in inhibiting the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the fluorophenyl group at position 3 of the pyrazole ring significantly enhances biological activity. Modifications to this structure can lead to variations in potency and selectivity against different cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreases potency against Bcl-2
Methyl Group at C5Enhances overall cytotoxicity
Acetate GroupEssential for solubility and bioavailability

Case Study 1: Efficacy in Leukemia Models

In a preclinical study involving murine leukemia models, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to penetrate cellular membranes effectively, leading to enhanced therapeutic outcomes.

Case Study 2: Combination Therapy Potential

A recent investigation explored the synergistic effects of this compound when combined with existing chemotherapeutics. Results indicated that co-administration with doxorubicin led to a marked decrease in IC50 values for both agents, suggesting a potential for combination therapy strategies.

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